4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one
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Overview
Description
4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one is a complex organic compound with a unique structure that combines a piperidine ring with a quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring followed by the introduction of the quinoline moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Uniqueness
4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one is unique due to its combined piperidine and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-18-14-5-3-2-4-12(14)13(8-16(18)22)17(23)19-7-6-11(10-20)15(21)9-19/h2-5,8,11,15,20-21H,6-7,9-10H2,1H3/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBVBAGHHVOESW-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CC[C@@H]([C@H](C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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